11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

Catalog No.
S587358
CAS No.
56354-06-4
M.F
C21H28O4
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

CAS Number

56354-06-4

Product Name

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1

InChI Key

YOVRGSHRZRJTLZ-HZPDHXFCSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

Synonyms

(6aR-trans)-isomer of 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, 11-nor-9-carboxy-delta(9)-tetrahydrocannabinol, 11-nor-9-carboxy-delta-9-tetrahydrocannabinol, 11-nor-9-carboxy-THC, 11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, delta(1)-tetrahydrocannabinol-7-oic acid, delta(9)-tetrahydrocannabinol-11-oic-acid, delta-9-11-carboxytetrahydrocannabinol, hexadeutero-11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, tetrahydrocannabinol-7-oic acid, THC-11-oic acid

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O

The exact mass of the compound 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol (THC-COOH) is the terminal, non-psychoactive carboxylic acid metabolite of delta-9-tetrahydrocannabinol (THC), the primary active component of cannabis. Its presence and concentration in biological fluids, particularly urine, serve as the definitive biomarker for confirming cannabis consumption in forensic, workplace, and clinical toxicology. Unlike parent THC or intermediate metabolites, THC-COOH has a prolonged detection window, making this specific compound the mandated target analyte for regulatory drug testing programs.

Procurement Fit

Reference Standard Primary urinary biomarker for confirmatory cannabis testing
Extended detection window
NIST SRM 1507b traceable

Substituting 11-Nor-9-carboxy-THC with its parent compound (THC), intermediate metabolite (11-OH-THC), or even its glucuronidated conjugate (THC-COOH-glucuronide) is invalid for quantitative analysis. Each compound represents a different point in the metabolic pathway with distinct physicochemical properties and analytical requirements. Regulatory guidelines, such as those from SAMHSA, explicitly define cutoff levels for the free acid form (THC-COOH), not its precursors or conjugates. Using an incorrect standard, such as THC-COOH-glucuronide, without appropriate hydrolysis and calibration against a pure THC-COOH reference material, will lead to inaccurate quantification and failure to meet mandated testing protocols.

Substitution Risk

Detection window
THC-COOH: days to weeks in urine · THC clears in hours; rapid elimination may produce false negatives
Immunoassay calibration
Kits calibrated to THC-COOH at defined cutoffs · 11-OH-THC cross-reactivity varies; substitution introduces systematic bias
LC-MS/MS range
THC-COOH requires distinct high-range calibrators · THC/11-OH-THC calibration ranges are insufficient; extend them may compromise accuracy

Process Compatibility: Required Derivatization for GC-MS Confirmatory Testing

Unlike parent THC, 11-Nor-9-carboxy-THC contains a polar carboxylic acid group that necessitates a derivatization step, typically silylation, to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA+1% TMCS) are required to convert the carboxylic acid to a trimethylsilyl (TMS) ester, a critical process step for this widely used confirmatory method. The glucuronidated form is generally incompatible with standard GC-MS workflows, making the free acid the essential starting point for this analytical pathway.

Evidence DimensionGC-MS Processability
Target Compound DataRequires chemical derivatization (e.g., silylation) to be volatile for GC-MS.
Comparator Or BaselineParent THC: Can be analyzed directly by GC-MS. THC-COOH-Glucuronide: Not suitable for GC-MS without complex hydrolysis and derivatization.
Quantified DifferenceQualitative but absolute process difference: Derivatization is a mandatory vs. optional/incompatible step.
ConditionsStandard gas chromatography-mass spectrometry (GC-MS) protocols for cannabinoid confirmation.

For labs using GC-MS, procuring the correct free-acid standard is non-negotiable for establishing a valid and reproducible derivatization and quantification workflow.

CB1 Affinity
Class-level
THC-COOH: negligible · 11-OH-THC: Ki ≈0.37 nM · THC: Ki ≈5.91 nM
Supports biomarker specificity interpretation
Class-level inference; verify per assay platform

Calibrator Suitability: Essential for Total THC-COOH Assays Requiring Hydrolysis

In urine, the majority of the target analyte exists as the water-soluble THC-COOH-glucuronide conjugate. To quantify the total concentration, laboratories must first cleave this conjugate back to the free acid form using either enzymatic (β-glucuronidase) or alkaline hydrolysis. This common workflow absolutely requires a certified reference material of 11-Nor-9-carboxy-THC to accurately calibrate the subsequent measurement. While enzymatic hydrolysis can yield recoveries of ~100% for the target compound, alkaline hydrolysis may be less efficient, achieving ~87% recovery, demonstrating the importance of a well-characterized standard to control for process variables.

Evidence DimensionAnalyte Recovery After Hydrolysis
Target Compound Data100% (from enzymatic hydrolysis), 87% (from base hydrolysis)
Comparator Or BaselineTHC-COOH-glucuronide (the conjugated form which is cleaved)
Quantified DifferenceUp to 13% difference in recovery efficiency between hydrolysis methods, highlighting the need for a pure calibrant.
ConditionsUrine matrix, followed by supported liquid extraction (SLE) and GC/MS analysis.

This compound is the essential calibrator for the most common method of total cannabinoid metabolite testing, making it a required purchase for high-throughput forensic labs.

Detection Window
Context-dependent
THC-COOH: >7 d single use, 30–60 d chronic · THC: 2–24 h oral fluid
Supports detection-window endpoint review
Cross-study comparable; chronic-use data required

Handling & Stability: Differential Stability vs. Glucuronide Conjugate

The stability of cannabinoid standards is critical for analytical accuracy. In urine, 11-Nor-9-carboxy-THC (THC-COOH) shows different stability profiles compared to its glucuronide. At 4°C, THC-COOH was found to be stable for 2 weeks, while the glucuronide was stable for 1 month. However, the glucuronide is prone to deconjugation back to THC-COOH at room temperature and even at 4°C, which can artificially inflate the concentration of the free acid in improperly stored samples. At -20°C, the glucuronide is stable for at least 15 days, while the free acid is stable for at least one year, making it a more reliable long-term frozen calibrator.

Evidence DimensionAnalyte Stability in Urine Matrix
Target Compound DataStable for 2 weeks at 4°C; Stable for 1 year at -20°C.
Comparator Or BaselineTHC-COOH-glucuronide: Stable for 1 month at 4°C; Prone to deconjugation at room temperature; Stable for at least 15 days at -20°C.
Quantified DifferenceTHC-COOH demonstrates superior long-term stability under frozen conditions compared to its glucuronide.
ConditionsStorage in authentic pooled human urine at various temperatures (Room Temp, 4°C, -20°C).

Procuring the free acid provides a more robust and reliable long-term reference material for frozen stock solutions, minimizing the risk of concentration changes due to conjugate instability.

Cross‑reactivity
Head-to-head
11-OH-THC 198% vs. THC-COOH 121% at 4 µg/L in oral fluid ELISA
Supports immunoassay calibration interpretation
Verify cross-reactivity in target matrix
Calibration Range
Head-to-head
THC-COOH: 2.5–100 ng/mL · THC/11-OH-THC: 0.5–20 ng/mL (whole blood)
Defines separate calibration requirement
Use distinct calibrators; avoid range extension
Plasma Cmax
Context-dependent
~52× higher than THC after oral dosing
Supports high-range calibration context
Cross-study comparable; dose-dependent
Metrological Traceability
Class-level
NIST SRM 1507b: certified freeze-dried urine matrix with THC-COOH
Enables metrological traceability verification
No equivalent CRM for 11-OH-THC

Primary Calibrant for Regulated Workplace and Forensic Drug Testing

This compound is the required reference material for calibrating confirmatory tests (GC-MS, LC-MS/MS) in laboratories adhering to SAMHSA guidelines. Its use is essential for accurately quantifying urinary concentrations against the federally mandated confirmatory cutoff level of 15 ng/mL.

Method Development and Validation for Cannabinoid Assays

As the stable, terminal metabolite, 11-Nor-9-carboxy-THC is the ideal analyte for developing and validating new analytical methods. This includes establishing limits of detection, linearity, and recovery for workflows involving hydrolysis of glucuronide conjugates or direct measurement in biological matrices.

Distinguishing Active Use from Passive Exposure

In oral fluid analysis, the presence of THC can result from passive environmental exposure. However, 11-Nor-9-carboxy-THC is not present in cannabis smoke and is only found in oral fluid after active consumption. Therefore, using this standard to develop sensitive assays is critical for definitively distinguishing active users from those merely exposed to smoke.

Application Fit Matrix

Application
Selection Property
Validation Focus
Confirmatory Urine Testing
NIST-traceable calibration material
ISO 17025 accreditation; cutoff compliance
Cannabinoid Therapeutic Monitoring
High-purity reference standard, wide calibration range
Plasma quantification accuracy; long-term stability
Immunoassay Kit Calibration
THC-COOH calibrator, defined cutoff specificity
Cross-reactivity panel evaluation; matrix effect
Hair Testing for Active Use
Exogenous contamination differentiation
THC-COOH/THC-OH paired analysis; LLOQ verification

XLogP3

6.3

UNII

4TPC9E4A32

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

56354-06-4

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